molecular formula C10H7ClS B13911931 3-(3-Chloro-phenyl)-thiophene

3-(3-Chloro-phenyl)-thiophene

Cat. No.: B13911931
M. Wt: 194.68 g/mol
InChI Key: MZRCBIFMLWNJQF-UHFFFAOYSA-N
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Description

3-(3-Chloro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a 3-chlorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. In this method, 3-chlorophenylboronic acid is reacted with 3-bromothiophene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-phenyl)-thiophene undergoes various chemical reactions, including:

    Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Nucleophilic Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine), nitric acid, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, and other nucleophiles are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used.

Major Products Formed

    Halogenation: Halogenated derivatives of this compound.

    Nitration: Nitro-substituted derivatives.

    Sulfonation: Sulfonated derivatives.

Scientific Research Applications

3-(3-Chloro-phenyl)-thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-phenyl)-thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-phenyl)-thiophene is unique due to its thiophene ring, which imparts distinct electronic and chemical properties. This makes it valuable in the synthesis of advanced materials and in various research applications.

Properties

Molecular Formula

C10H7ClS

Molecular Weight

194.68 g/mol

IUPAC Name

3-(3-chlorophenyl)thiophene

InChI

InChI=1S/C10H7ClS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H

InChI Key

MZRCBIFMLWNJQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC=C2

Origin of Product

United States

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